molecular formula C11H9N3S B2483364 5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole CAS No. 66894-07-3

5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole

Cat. No. B2483364
CAS RN: 66894-07-3
M. Wt: 215.27
InChI Key: BOAHUXKIPLRPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazoles are a class of heterocyclic compounds featuring a five-membered ring with three nitrogen atoms. This structural motif is foundational in various chemical and pharmaceutical applications due to its versatility and the ability to engage in diverse chemical reactions. Specifically, 5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole represents a compound within this class that exhibits potential for further functionalization and exploration within organic synthesis and possibly material science due to its unique substituents.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the cycloaddition of azides with alkynes, a method that can potentially be applied to the synthesis of 5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole. While specific synthesis pathways for this compound are not directly reported, methodologies involving ruthenium-catalyzed cycloadditions offer a plausible route for its synthesis, ensuring regioselective control and functional group tolerance (Ferrini et al., 2015).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is critical in determining their reactivity and potential applications. Structural characterization often involves X-ray crystallography or computational studies to elucidate the arrangement of atoms and the electronic distribution within the molecule. For compounds similar to 5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole, single-crystal X-ray diffraction and DFT studies provide insights into the geometric parameters and electronic properties critical for understanding their behavior in chemical reactions and potential interactions in biological systems (Slyvka et al., 2022).

Chemical Reactions and Properties

1,2,4-Triazole derivatives participate in a wide range of chemical reactions, including nucleophilic substitution, cycloaddition, and electrophilic addition, depending on their substitution pattern. The presence of a phenyl and a prop-2-ynylthio group in the 5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole molecule may influence its reactivity, enabling targeted functionalization and the synthesis of complex molecules with desired properties. Research into the iodocyclization reactions of 1,2,4-triazoles provides insights into the potential chemical transformations that these compounds can undergo, offering a pathway to diversify the chemical space accessible from these scaffolds (Rode et al., 2015).

Scientific Research Applications

Iodocyclization and Synthesis

  • 5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole derivatives undergo a novel iodocyclization reaction, leading to the synthesis of various six- and five-membered compounds with potential applications in material science and pharmaceuticals (Rode et al., 2015).

Anticonvulsant and Antispastic Potential

  • Certain 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles exhibit selective antagonism of strychnine-induced convulsions, suggesting their potential use as anticonvulsant and antispastic agents (Kane et al., 1994).

Quantum Mechanical and Biological Studies

  • Anastrozole-based triazole analogues exhibit significant nonlinear optical, electronic, and biological properties, implying their usefulness in diverse applications like photodynamic therapy and enzyme inhibition (Al-Otaibi et al., 2020).

Cancer Research

  • 1,2,4-Triazole derivatives bearing hydrazone moiety show significant cytotoxicity against various cancer cell lines, highlighting their potential in cancer therapy (Šermukšnytė et al., 2022).

Antioxidant and Antimicrobial Evaluation

  • Some 1,2,4-triazole derivatives demonstrate notable antioxidant and slight antimicrobial activity, which could be explored for medical and agricultural applications (Baytas et al., 2012).

Physicochemical Properties and Biological Activity

  • Various synthesized 1,2,4-triazole derivatives show promise for use as pesticides and medicinal drugs due to their inherent biological activities (Suhak et al., 2018).

properties

IUPAC Name

5-phenyl-3-prop-2-ynylsulfanyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c1-2-8-15-11-12-10(13-14-11)9-6-4-3-5-7-9/h1,3-7H,8H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAHUXKIPLRPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NNC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.